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Introduction

AU-24118 is a novel, orally bioavailable Proteolysis-Targeting Chimera (PROTAC) designed to
selectively degrade the ATPase subunits of the mammalian switch/sucrose non-fermentable
(mSWI/SNF) chromatin remodeling complex, namely SMARCA2 and SMARCAA4, as well as the
associated protein PBRM1.[1][2] By hijacking the body's natural protein disposal system, AU-
24118 offers a promising therapeutic strategy for cancers dependent on these targets. This
technical guide provides a comprehensive overview of the preclinical safety and toxicity profile
of AU-24118, based on currently available data.

Non-Clinical Safety and Toxicology

Preclinical studies in murine models have consistently demonstrated a favorable safety profile
for AU-24118, with a notable therapeutic window.

Maximum Tolerated Dose (MTD)

The maximum tolerated dose (MTD) of AU-24118 has been determined in different mouse
models, revealing important species-specific considerations.
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Caption: Summary of Maximum Tolerated Dose studies for AU-24118.

General Tolerability and Systemic Toxicity

Across multiple studies, AU-24118 has been reported to be well-tolerated at therapeutic doses.
Key findings include:

» Body Weight: No significant changes in body weight were observed in mice treated with AU-
24118 at doses up to 15 mg/kg.

 Clinical Observations: Animals appeared normal immediately after injection and did not
exhibit signs of acute toxicity for at least 7 days in one study.

» Hematology and Clinical Chemistry: A blood panel conducted on CB17 SCID mice after a 25-
day treatment with AU-24118 at the MTD (15 mg/kg) revealed that most values were
comparable to vehicle-treated mice and within normal ranges. A slight elevation in alanine
transaminases (ALT) was noted, suggesting a potential for mild, manageable liver effects.

» Histopathology: Histopathological examination of normal tissues, including the liver, spleen,
kidney, small intestine, and lung, from mice treated with AU-24118 at the MTD showed no
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discernible toxicity. This suggests that the degradation of the mSWI/SNF complex had a
minimal impact on healthy organs compared to tumor tissue.

Pharmacokinetics

AU-24118 exhibits favorable pharmacokinetic properties that support its development as an
orally administered therapeutic.

. L. . Key Pharmacokinetic
Species Route of Administration
Parameters

Cmax: Dose-dependent
increase from 10 to 100 mg/kg.
Saturation of Cmax/dose at

Mice Oral Gavage 100 mg-/kg sugges-ts potential
absorption saturation. AUC:
Dose-proportional elevation.
Oral Bioavailability (%F):

33.4%

Favorable pharmacokinetic

profile (specific parameters not
Rats Oral Gavage o ]

detailed in the provided search

results).

Caption: Summary of Pharmacokinetic Parameters of AU-24118.

Mechanism of Action and In Vitro Toxicology

AU-24118 functions as a PROTAC, a bifunctional molecule that brings a target protein into
proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent
degradation by the proteasome.

Signaling Pathway

The mechanism of action of AU-24118 involves the recruitment of the Cereblon (CRBN) E3
ligase to the mSWI/SNF complex.
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Caption: Mechanism of AU-24118-mediated protein degradation.
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Experimental Protocols

o Objective: To determine the maximum tolerated dose of AU-24118.

Animal Model: CB17 SCID tumor-free mice.
Methodology:
o Mice were randomized into different treatment arms.

o AU-24118 was administered via oral gavage three times weekly at escalating doses
(specific dose levels below 20 mg/kg are not detailed in the provided search results).

o Animals were monitored for body weight changes and clinical signs of toxicity.
o The study continued for at least two weeks.

Endpoint: The MTD was defined as the highest dose at which no significant toxicity (e.g.,
substantial body weight loss, morbidity, or mortality) was observed.

Objective: To validate that AU-24118 mediates protein degradation through the CRBN E3
ligase.

Cell Lines: 22Rv1 cells.

Methodology:

o CRISPR/Cas9 technology was used to knock out the CRBN gene in 22Rv1 cells.
o Both wild-type and CRBN-knockout 22Rv1 cells were treated with AU-24118.

o Cell lysates were collected and subjected to immunoblotting to assess the protein levels of
SMARCA4, PBRM1, and SMARCAZ2.

Expected Outcome: Loss of CRBN would prevent the AU-24118-induced degradation of its
target proteins, confirming the CRBN-dependent mechanism.
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Caption: Experimental workflows for key toxicology and mechanism of action studies.

Summary and Conclusion

AU-24118 demonstrates a promising preclinical safety and toxicity profile, characterized by
good oral bioavailability and general tolerability at efficacious doses in standard murine models.
The observed toxicity at higher doses, particularly the increased sensitivity in humanized CRBN
mice, underscores the importance of careful dose-escalation studies in clinical trials. The well-
defined mechanism of action provides a solid foundation for understanding its biological activity
and potential off-target effects. Further studies are warranted to fully elucidate the long-term
safety profile and to establish a safe and effective dosing regimen in human subjects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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